2,3-Dibromo-5-iodothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

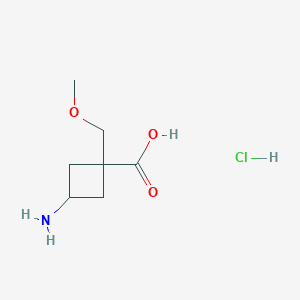

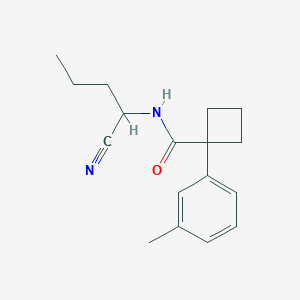

2,3-Dibromo-5-iodothiophene is a chemical compound with the molecular formula C4HBr2IS. Its molecular weight is 367.83 . It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one sulfur atom, two bromine atoms, and one iodine atom .Chemical Reactions Analysis

Thiophene-based conjugated polymers, including this compound, exhibit exceptional optical and conductive properties. They are synthesized using organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura, and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 59 °C, a predicted boiling point of 305.4±42.0 °C, and a predicted density of 2.758±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Modification

2,3-Dibromo-5-iodothiophene has been instrumental in the field of polymer chemistry, particularly in synthesizing and modifying thiophene-based polymers. For instance, it has been used in the well-controlled synthesis of block copolythiophenes, which are crucial for understanding the polymerization conditions and the structural properties of the resulting polymers. The synthesized block copolymers exhibit distinct physical properties, as confirmed by various spectroscopy and microscopy techniques (Ohshimizu & Ueda, 2008). Additionally, this compound is involved in solid-state synthesis pathways, leading to conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), a material with significant implications in the field of conductive materials (Meng et al., 2003).

Catalysis and Reaction Mechanism Studies

This compound also plays a pivotal role in exploring reaction mechanisms and catalysis. Studies involving this compound have led to insights into reaction pathways and the development of novel synthesis methods for thiophene derivatives, contributing to our understanding of iodocyclization and coupling reactions. For instance, the synthesis of 3-iodothiophenes via iodocyclization of (Z)-thiobutenynes provides valuable data on the selectivity and efficiency of such transformations (Santana et al., 2014).

Materials Science and Engineering

In materials science, this compound is used in developing new materials with unique properties. For instance, its involvement in the synthesis and reactions of mono- and dipalladium complexes containing thiophene ligands highlights its utility in creating materials with potential applications in various fields, from electronics to photonics (Kim et al., 1999).

Photophysics and Photochemistry

The compound's role extends to the study of photophysics and photochemistry, where it is used to understand light-induced reactions and processes. For example, the photoinduced reaction of 2-iodothiophene in various solvents has been investigated to understand the underlying mechanisms and the influence of the solvent on the reaction pathways. This research contributes to our understanding of the photochemistry of thiophene derivatives and their potential applications in photovoltaic cells and other light-based technologies (Herrera et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2,3-Dibromo-5-iodothiophene is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Thiophene-based analogs, including 2,3-Dibromo-5-iodothiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions in the research and application of this compound could be in the field of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

Eigenschaften

IUPAC Name |

2,3-dibromo-5-iodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2IS/c5-2-1-3(7)8-4(2)6/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJCHTHMOAJBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2IS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)

![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)